4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde
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Overview
Description
4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a methoxy group, a pyrazole ring, and an ethoxy linkage, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-methyl-1H-pyrazole in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the benzaldehyde moiety via the ethoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the benzaldehyde ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzoic acid
Reduction: 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzyl alcohol
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzoic acid
- 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzyl alcohol
- 4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzamide
Uniqueness
4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring and the methoxy group enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific fields.
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-methoxy-3-[2-(4-methylpyrazol-1-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C14H16N2O3/c1-11-8-15-16(9-11)5-6-19-14-7-12(10-17)3-4-13(14)18-2/h3-4,7-10H,5-6H2,1-2H3 |
InChI Key |
GGVOPLDFOZKYBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCOC2=C(C=CC(=C2)C=O)OC |
Origin of Product |
United States |
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